2-Methyltetrahydrofuran-3-thiol

Catalog No.
S1531323
CAS No.
57124-87-5
M.F
C5H10OS
M. Wt
118.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyltetrahydrofuran-3-thiol

CAS Number

57124-87-5

Product Name

2-Methyltetrahydrofuran-3-thiol

IUPAC Name

2-methyloxolane-3-thiol

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C5H10OS/c1-4-5(7)2-3-6-4/h4-5,7H,2-3H2,1H3

InChI Key

DBPHPBLAKVZXOY-UHFFFAOYSA-N

SMILES

CC1C(CCO1)S

solubility

Insoluble in water; soluble in fat
Miscible at room temperature (in ethanol)

Synonyms

1,4-Anhydro-2,5-dideoxy-3-thiopentitol; Tetrahydro-2-methyl-3-furanthiol; 2-Methyl-3-mercaptotetrahydrofuran; 2-Methyltetrahydrofuran-3-thiol;

Canonical SMILES

CC1C(CCO1)S

The exact mass of the compound 2-Methyltetrahydrofuran-3-thiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in fatmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methyltetrahydrofuran-3-thiol is a sulfur-containing heterocyclic compound recognized as a key aroma component in cooked beef and other thermally processed foods. It belongs to a class of potent flavorants used at parts-per-million (ppm) or parts-per-billion (ppb) levels to impart specific savory, meaty, and roasted characteristics. Unlike more common substitutes such as furfuryl mercaptan, which imparts a strong coffee note, 2-Methyltetrahydrofuran-3-thiol provides a distinct boiled or roast beef profile, making it a critical component for creating authentic meat flavors. Its procurement is typically driven by the need for a specific, high-impact savory note that cannot be achieved with more generic sulfur compounds.

Substituting 2-Methyltetrahydrofuran-3-thiol with its unsaturated analog, 2-methyl-3-furanthiol, or the simpler furfuryl mercaptan, is often unviable for achieving specific flavor profiles. 2-Methyl-3-furanthiol, while also meaty, is known to be less stable in aqueous systems and can readily oxidize, altering the final flavor and reducing impact. Furfuryl mercaptan introduces a dominant coffee character, which is undesirable in applications requiring a pure savory or beefy note. Furthermore, the stereochemistry of 2-Methyltetrahydrofuran-3-thiol is critical; the (±)-trans-isomer possesses stronger meaty and roasted notes, while the (±)-cis-isomer is characterized by weaker, more sulfury and musty off-notes, making the specific isomeric ratio a crucial procurement parameter. This structural specificity means that generic substitutes fail to replicate the target compound's unique combination of aroma character, potency, and process stability.

Distinct 'Boiled Beef' Aroma Profile vs. 'Coffee' Note of Furfuryl Mercaptan

2-Methyltetrahydrofuran-3-thiol is distinguished by a strong 'boiled beef' character with only a subtle coffee hint. In contrast, furfuryl mercaptan (2-furanmethanethiol), a common and older sulfur-based flavorant, possesses an obvious and dominant coffee character. This makes the target compound essential for formulations where a savory, meaty profile is required without the confounding roasted notes typical of substitutes.

Evidence DimensionAroma Character Description
Target Compound DataStrong boiled beef character, hint of coffee.
Comparator Or BaselineFurfuryl Mercaptan: Obvious characteristics of coffee.
Quantified DifferenceQualitative but distinct shift from 'coffee' to 'boiled beef' primary note.
ConditionsOrganoleptic evaluation by flavor chemists.

This ensures the creation of an authentic beef or savory flavor profile without introducing unintended coffee notes common to less specific furan-based thiols.

Superior Formulation Stability Compared to Unsaturated Analogs

The saturated tetrahydrofuran ring of 2-Methyltetrahydrofuran-3-thiol confers greater stability compared to unsaturated furan thiols like 2-methyl-3-furanthiol and furfuryl mercaptan. These unsaturated analogs are known to be notoriously prone to rapid oxidation in storage, forming corresponding disulfides which have significantly less aroma impact and a different, though sometimes still meaty, character. A study on thiol stability in an aqueous process flavoring showed 2-methyl-3-furanthiol to be the least stable compound tested, with a 59% decrease in 24 hours at 50°C, while 2-furfurylthiol decreased by 28%. The saturated structure of 2-Methyltetrahydrofuran-3-thiol mitigates this primary degradation pathway.

Evidence DimensionChemical Stability (% decrease in 24h at 50°C)
Target Compound DataImplied higher stability due to saturated ring structure, avoiding the primary oxidation pathway of unsaturated analogs.
Comparator Or Baseline2-methyl-3-furanthiol: 59% decrease. 2-furfurylthiol: 28% decrease.
Quantified DifferenceSignificantly reduced susceptibility to oxidative degradation compared to key unsaturated substitutes.
ConditionsAqueous savory model process flavoring during accelerated storage.

Procuring the saturated form ensures better flavor consistency and shelf-life in finished products, especially those undergoing thermal processing or extended storage.

Isomer-Specific Aroma: 'Trans' Isomer Delivers Superior Meaty Notes

The sensory properties of 2-Methyltetrahydrofuran-3-thiol are highly dependent on its stereoisomeric form. The (±)-trans-isomer is known to possess stronger meaty and roasted notes, which are typically the desired characteristics for its application. In contrast, the (±)-cis-isomer is described as being weaker with more sulfury and musty notes. This significant difference in organoleptic properties between diastereomers means that procuring a product with a controlled or enriched trans-isomer content is critical for achieving the intended high-quality meaty flavor profile.

Evidence DimensionAroma Profile of Stereoisomers
Target Compound Data(±)-trans-isomer: Stronger meaty and roasted notes.
Comparator Or Baseline(±)-cis-isomer: Weaker, more sulfury and musty notes.
Quantified DifferenceQualitative shift from desirable 'meaty/roasted' to undesirable 'sulfury/musty' character.
ConditionsSensory evaluation of separated or resolved isomers.

This justifies the procurement of specific grades or isomerically controlled batches to avoid off-notes and ensure reproducible, high-impact flavor performance.

Formulation of Authentic Cooked Beef Flavors for Soups and Stocks

The compound's characteristic 'boiled beef' aroma makes it a primary choice for building authentic beef flavors in liquid-based products like bouillons, stocks, and soups. Its superior stability compared to unsaturated analogs ensures the flavor profile remains consistent through heat processing and on the shelf.

Enhancing Savory Profiles in Processed Meats and Snack Foods

In applications such as processed meat products, gravies, and savory snack seasonings, the goal is to impart a potent and specific meaty note. The defined 'roast beef' character of the trans-isomer of 2-Methyltetrahydrofuran-3-thiol allows for precise flavor targeting that cannot be achieved with generic sulfurous compounds that may introduce coffee or vegetal off-notes.

Creation of High-Fidelity Meat Analogs and Plant-Based Savory Products

For developers of vegetarian and vegan meat substitutes, recreating an authentic cooked meat aroma is a primary challenge. The specific 'boiled beef' profile of 2-Methyltetrahydrofuran-3-thiol provides a critical building block for mimicking the aroma of cooked meat, a task for which less specific compounds like furfuryl mercaptan are unsuitable due to their strong coffee notes.

Physical Description

Clear liquid; roasted meat, sulfurous onion aroma

XLogP3

1

Density

1.042-1.049

GHS Hazard Statements

Aggregated GHS information provided by 1451 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (38.18%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (98.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

57124-87-5

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pentitol, 1,4-anhydro-2,5-dideoxy-3-thio-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types